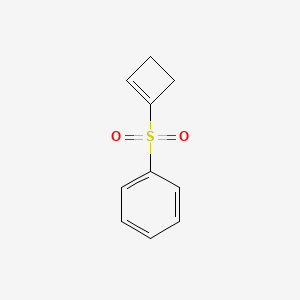
Benzene, (1-cyclobuten-1-ylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-cyclobuten-1-ylsulfonyl)-: is an organic compound with a unique structure that combines a benzene ring with a cyclobutene ring and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-cyclobuten-1-ylsulfonyl)- typically involves the reaction of benzene with cyclobutene and a sulfonylating agent under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes where benzene is reacted with cyclobutene and a sulfonylating agent in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (1-cyclobuten-1-ylsulfonyl)- can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or hydroxylated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, (1-cyclobuten-1-ylsulfonyl)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, (1-cyclobuten-1-ylsulfonyl)- exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system, while the cyclobutene ring introduces strain that can influence reactivity.
Comparaison Avec Des Composés Similaires
- Benzene, 1-cyclobuten-1-yl-
- Benzene, sulfonyl-
- Cyclobutene, sulfonyl-
Uniqueness: Benzene, (1-cyclobuten-1-ylsulfonyl)- is unique due to the combination of a benzene ring, a cyclobutene ring, and a sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
163706-67-0 |
|---|---|
Formule moléculaire |
C10H10O2S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
cyclobuten-1-ylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c11-13(12,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
Clé InChI |
NBEUIIMJYDHOMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


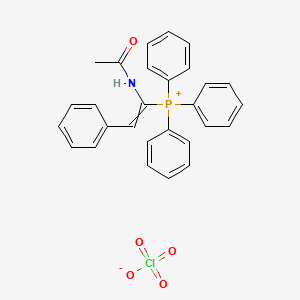
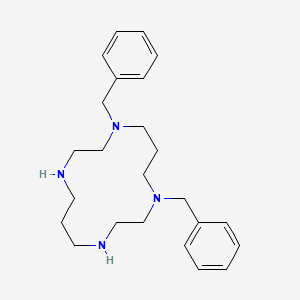

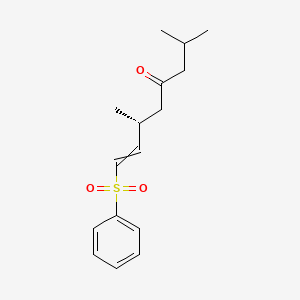
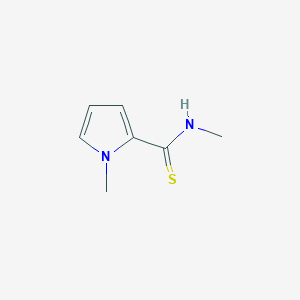
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
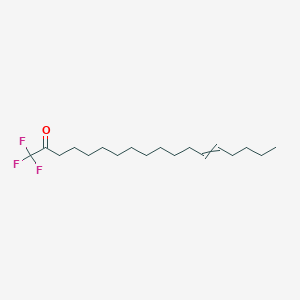
methyl carbonate](/img/structure/B14270203.png)
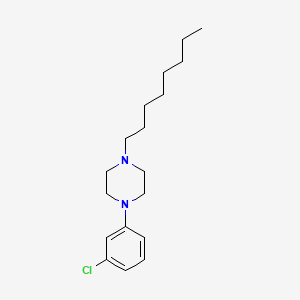
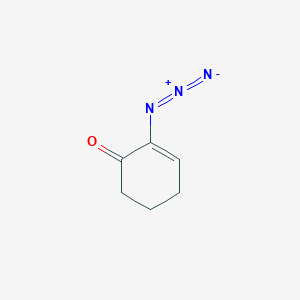
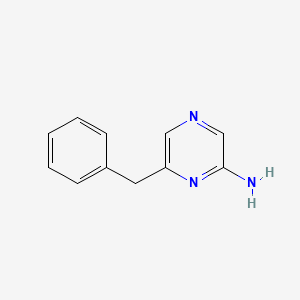
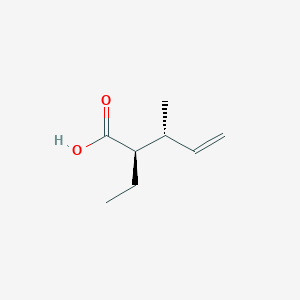
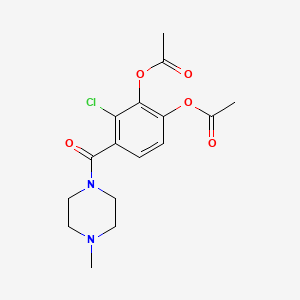
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
